molecular formula C8H6BrN3S B076136 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine CAS No. 13178-12-6

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B076136
CAS No.: 13178-12-6
M. Wt: 256.12 g/mol
InChI Key: KNFZBJVESBZZMI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrN3S and its molecular weight is 256.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Noncovalent Interactions : The study by El-Emam et al. (2020) focused on the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including a derivative with 4-bromophenyl. They used quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis to understand these interactions, crucial for the stability of crystal structures in pharmaceutical compounds (El-Emam et al., 2020).

  • Molecular Cocrystals : Smith and Lynch (2013) investigated the hydrogen bonding in the structures of molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with other compounds. Their research highlights the importance of hydrogen bonding in forming stable cocrystal structures, which can be significant for developing new pharmaceuticals (Smith & Lynch, 2013).

  • Corrosion Inhibition : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on some thiazole and thiadiazole derivatives, including this compound, for their potential as corrosion inhibitors of iron. This study illustrates the application of these compounds in industrial settings, particularly in protecting metals from corrosion (Kaya et al., 2016).

  • Acetylcholinesterase-Inhibition Activities : Zhu et al. (2016) synthesized this compound derivatives to test their acetylcholinesterase-inhibition activities. Their research is relevant in the context of treating diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role (Zhu et al., 2016).

  • Anticancer and Antitubercular Agents : A study by Sekhar et al. (2019) on 1,3,4-thiadiazole derivatives, including those substituted with bromophenyl, showed promising antitumor and antitubercular activities. Such research is vital for developing new therapeutic agents against cancer and tuberculosis (Sekhar et al., 2019).

Mechanism of Action

While the mechanism of action for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is not explicitly mentioned, related compounds have shown promising biological activities. For example, newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities .

Safety and Hazards

The safety data sheet for 5-(4-Bromophenyl)isoxazole, a compound with a similar structure, recommends its use for laboratory chemicals and advises against its use for food, drug, pesticide, or biocidal product use .

Future Directions

Thiazolopyrimidines, which have a similar structure to the compound , are attractive to medical chemists as new antitumor agents due to their high inhibitory activity against the replication process of tumor cells and the easy modification of their structure by changing the number and nature of substituents . This suggests that 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine and similar compounds may have potential for future research and development in the field of medicinal chemistry.

Properties

IUPAC Name

5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFZBJVESBZZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339180
Record name 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13178-12-6
Record name 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights do the crystal structures provide about the hydrogen bonding behavior of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids?

A: The crystal structures reveal that this compound consistently forms hydrogen bonds with the carboxylic acid groups through its amine group. In the adduct with 2-(naphthalen-2-yloxy)acetic acid, a heterodimer is formed via a cyclic hydrogen-bonding motif []. Similarly, in the salt with 3,5-dinitrobenzoic acid, a cyclic hydrogen bonding motif is observed, forming a heterodimer that further associates into a heterotetramer through additional hydrogen bonding []. These findings highlight the role of hydrogen bonding in the interaction of this compound with carboxylic acids.

Q2: Do the studied interactions always result in salt formation?

A: No, the interaction of this compound with carboxylic acids can lead to either salt or co-crystal formation. For instance, the interaction with 3,5-dinitrobenzoic acid results in a salt, while the interaction with 2-(naphthalen-2-yloxy)acetic acid forms a co-crystal adduct []. This suggests that the nature of the carboxylic acid plays a role in determining whether proton transfer (leading to salt formation) or adduct formation occurs.

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